4-Octanone, 2-methoxy-
CAS No.: 654643-24-0
Cat. No.: VC16811891
Molecular Formula: C9H18O2
Molecular Weight: 158.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 654643-24-0 |
|---|---|
| Molecular Formula | C9H18O2 |
| Molecular Weight | 158.24 g/mol |
| IUPAC Name | 2-methoxyoctan-4-one |
| Standard InChI | InChI=1S/C9H18O2/c1-4-5-6-9(10)7-8(2)11-3/h8H,4-7H2,1-3H3 |
| Standard InChI Key | ZSFRMKSWMQUPJS-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC(=O)CC(C)OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2-Methoxy-2-octen-4-one belongs to the enone family, featuring a conjugated system between the carbonyl group at position 4 and the double bond at positions 2–3. The methoxy (-OCH₃) substituent at position 2 introduces steric and electronic effects that influence reactivity. The IUPAC name (Z)-2-methoxyoct-2-en-4-one reflects its stereochemistry, with the Z configuration confirmed via spectroscopic methods .
Molecular Formula: C₉H₁₆O₂
Molecular Weight: 156.22 g/mol
SMILES Notation: CCCCC(=O)/C=C(/C)\OC
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 24985-48-6 | |
| ChEBI ID | CHEBI:229428 | |
| DSSTox Substance ID | DTXSID601020845 |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) studies reveal distinct signals for the methoxy group (δ ~3.2 ppm) and the α,β-unsaturated ketone system (δ ~6.1 ppm for the vinyl proton). Infrared (IR) spectroscopy confirms the carbonyl stretch at ~1,680 cm⁻¹, typical of conjugated enones .
Synthesis and Reactivity
Reactivity Patterns
The enone system permits conjugate additions, Diels-Alder reactions, and redox transformations. The electron-withdrawing carbonyl group activates the α,β-unsaturated system for Michael additions, while the methoxy group may direct electrophilic attacks to specific positions. Comparative studies on 4-substituted ketones indicate that bulky substituents reduce reactivity at transporters, implying analogous steric effects in 2-methoxy-2-octen-4-one’s chemical behavior.
Physicochemical Properties
Solubility and Stability
As a medium-chain enone, 2-methoxy-2-octen-4-one is likely lipophilic, with limited water solubility. Its stability under ambient conditions depends on protection from light and moisture, as conjugated carbonyls are prone to photodegradation and hydrolysis.
Table 2: Predicted Physicochemical Parameters
| Property | Value | Method |
|---|---|---|
| LogP (Octanol-Water) | ~2.1 | Computed |
| Boiling Point | ~245°C | Estimated |
| Vapor Pressure | ~0.1 mmHg at 25°C | Estimated |
Spectrometric Data
-
Mass Spectrometry: Molecular ion peak observed at m/z 156.22 (M⁺), with fragmentation patterns consistent with loss of methoxy (-31 Da) and carbonyl groups .
-
UV-Vis Spectroscopy: Absorption maxima near 240 nm due to π→π* transitions in the enone system .
Biological and Industrial Relevance
Industrial Applications
Enones like 2-methoxy-2-octen-4-one serve as intermediates in fragrance synthesis, contributing to fruity or floral notes. Their reactivity also makes them valuable in polymer chemistry and agrochemical production.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume